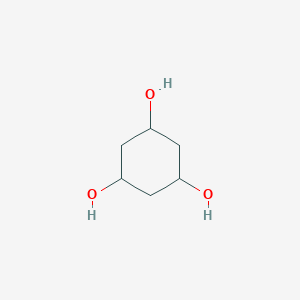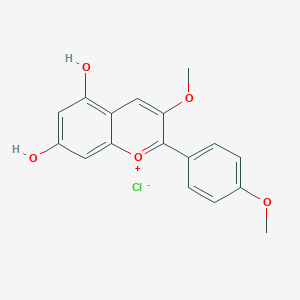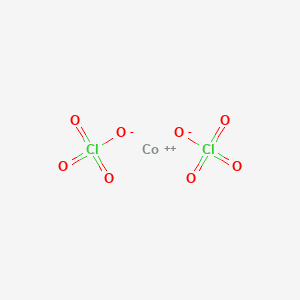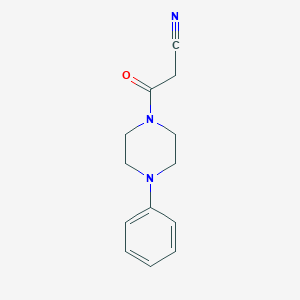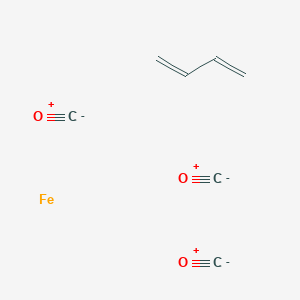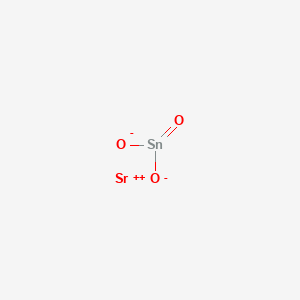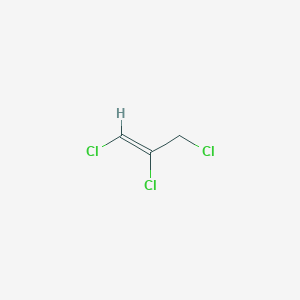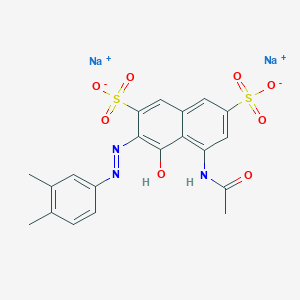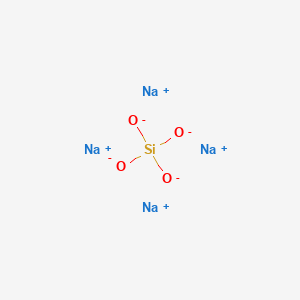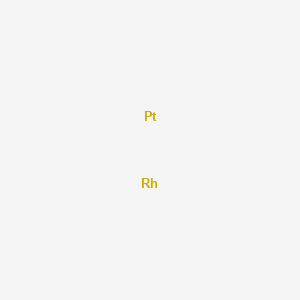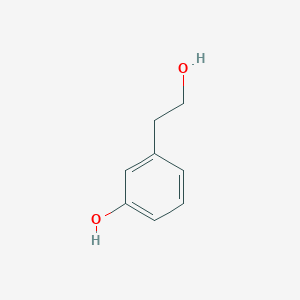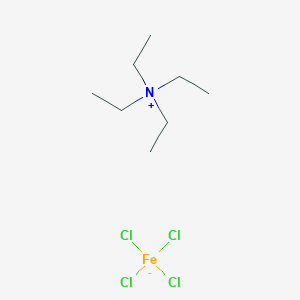
Tetraethylammonium tetrachloroferrate(i&
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraethylammonium tetrachloroferrate(i&, also known as tetraethylammonium tetrachloroferrate(III), is a chemical compound with the molecular formula C₈H₂₀Cl₄FeN and a molecular weight of 327.91 g/mol . This compound is characterized by its yellow to green powder or crystalline appearance and is primarily used in scientific research.
Preparation Methods
The synthesis of tetrachloroiron(1-);tetraethylazanium typically involves the reaction of tetraethylammonium chloride with ferric chloride in an aqueous medium. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
(C2H5)4NCl+FeCl3→(C2H5)4N[FeCl4]
The product is then isolated and purified through crystallization techniques .
Chemical Reactions Analysis
Tetraethylammonium tetrachloroferrate(i& undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The iron center in the compound can participate in redox reactions, where it can be reduced or oxidized depending on the reaction conditions.
Substitution Reactions: The chloride ligands in the compound can be substituted by other ligands, such as phosphines or amines, under appropriate conditions.
Coordination Reactions: The compound can form coordination complexes with other metal ions or ligands, leading to the formation of new compounds with different properties.
Scientific Research Applications
Tetraethylammonium tetrachloroferrate(i& has several applications in scientific research, including:
Catalysis: The compound is used as a catalyst in various organic synthesis reactions, including the formation of carbon-carbon and carbon-heteroatom bonds.
Material Science: It is used in the preparation of advanced materials, such as metal-organic frameworks and coordination polymers.
Electrochemistry: The compound is employed in electrochemical studies to investigate the redox behavior of iron complexes.
Biological Studies: It is used in studies related to the interaction of iron complexes with biological molecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of tetrachloroiron(1-);tetraethylazanium involves its ability to interact with various molecular targets, including enzymes and receptors. The iron center in the compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can affect cellular processes. Additionally, the compound can bind to specific sites on proteins and nucleic acids, modulating their activity and function .
Comparison with Similar Compounds
Tetraethylammonium tetrachloroferrate(i& can be compared with other similar compounds, such as:
Tetraethylammonium chloride: This compound is similar in structure but lacks the iron center, making it less versatile in redox and coordination chemistry.
Tetrachloroferrate(III) complexes: These complexes contain the same iron center but differ in the nature of the counterion, which can affect their solubility and reactivity.
Tetraethylammonium bromide and iodide: These compounds are similar in structure but contain different halide ions, which can influence their chemical properties and applications.
This compoundamp; stands out due to its unique combination of tetraethylammonium and tetrachloroferrate(III) moieties, providing distinct chemical and physical properties that make it valuable in various research fields.
Properties
IUPAC Name |
tetrachloroiron(1-);tetraethylazanium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N.4ClH.Fe/c1-5-9(6-2,7-3)8-4;;;;;/h5-8H2,1-4H3;4*1H;/q+1;;;;;+3/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOQUNYOKJSALRF-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CC.Cl[Fe-](Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl4FeN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584327 |
Source


|
| Record name | Tetraethylammonium tetrachloroferrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14240-75-6 |
Source


|
| Record name | Tetraethylammonium tetrachloroferrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraethylammonium iron(III)tetrachloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
